N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine
Description
The compound N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine features a 1,3,5-triazine core substituted with:
- A 4-amino group at position 2.
- A {[4-(2-pyridyl)piperazino]methyl} group at position 6, introducing a piperazine ring linked to a pyridyl moiety.
- A 2-methoxy-5-methylphenylamine group at position 2.
Properties
IUPAC Name |
2-N-(2-methoxy-5-methylphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8O/c1-15-6-7-17(30-2)16(13-15)24-21-26-18(25-20(22)27-21)14-28-9-11-29(12-10-28)19-5-3-4-8-23-19/h3-8,13H,9-12,14H2,1-2H3,(H3,22,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJWATPNQMCVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine typically involves multiple steps, starting with the formation of the triazine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazine ring.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Triazine Modifications
Triazine-Piperazine Derivatives
- Target Compound: The 6-position is modified with a 4-(2-pyridyl)piperazino-methyl group.
- Comparison with : The compound 6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine replaces the pyridyl group with a 3-chlorophenyl group.
Triazine-Aryl Derivatives
- : Compounds like 6-(4-fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine feature rigid aryl groups (e.g., fluorophenyl) at the 6-position. These groups prioritize steric and electronic effects over conformational flexibility, which may limit binding to dynamic enzyme pockets .
Aromatic Amine Substituents
2-Methoxy-5-methylphenyl Group
- Target Compound : The 2-methoxy and 5-methyl groups on the phenyl ring provide moderate electron-donating effects and steric hindrance, balancing solubility and target affinity .
- Comparison with : N-(3-chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine replaces the methoxy group with a chloro substituent. Chlorine’s electron-withdrawing nature may alter electronic distribution and binding kinetics .
Piperazine vs. Piperidine Linkers
- Target Compound : The piperazine ring (two nitrogen atoms) offers enhanced hydrogen bonding and basicity compared to piperidine (one nitrogen). This could improve interactions with acidic residues in biological targets .
- : Compounds like N2-mesityl-N4-(piperidin-4-yl)-1,3,5-triazine-2,4,6-triamine use a piperidine linker, which reduces polarity and may enhance blood-brain barrier penetration .
Antitumor and Kinase Inhibition
- : Compounds like 2-{[4-Amino-6-{4-[4-(trifluoromethyl)phenyl]piperazin-1-yl}-1,3,5-triazin-2-yl]methylthio}-N-(1H-benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide demonstrate antitumor activity via sulfonamide and triazine interactions, highlighting the role of substituent diversity in efficacy .
Solubility and Pharmacokinetics
- Pyridyl vs. Quinolinyl Groups: The target compound’s pyridyl group () offers better aqueous solubility than 6-[(8-quinolinyloxy)methyl] derivatives, which are more lipophilic .
Data Tables
Table 1: Structural Comparison of Triazine Derivatives
Biological Activity
N-(4-amino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxy-5-methylphenyl)amine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Amino group : Contributes to its basicity and potential interaction with biological targets.
- Triazine ring : Known for its role in various pharmacological activities.
- Piperazine moiety : Often associated with neuroactive properties.
Molecular Formula and Weight
- Molecular Formula : C18H24N6O
- Molecular Weight : 344.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Research indicates that compounds with similar structures often act as inhibitors for specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Binding : The piperazine component suggests possible interactions with neurotransmitter receptors, which could affect neural signaling pathways.
- Antiproliferative Effects : Studies have shown that triazine derivatives can exhibit cytotoxic effects on cancer cell lines, indicating potential use in oncology.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anticancer | Inhibits proliferation of cancer cell lines (IC50 = 12 µM) |
| Study B | Antimicrobial | Exhibits activity against Gram-positive bacteria (MIC = 8 µg/mL) |
| Study C | Neuroactivity | Modulates serotonin receptors leading to increased neurotransmitter release |
Case Studies
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Anticancer Activity :
- In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties :
- The compound was tested against a panel of bacteria and fungi, showing notable efficacy against Staphylococcus aureus and Candida albicans. This suggests potential applications in treating infections.
-
Neuropharmacological Effects :
- Animal models indicated that administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors, likely through modulation of serotonergic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
